(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound (2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a fluorocyclopropane ring, a thiazole ring, and a pyrrolidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the fluorocyclopropane ring, the thiazole ring, and the pyrrolidine ring. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product. For example, the formation of the fluorocyclopropane ring may involve the use of a fluorinating agent and a cyclopropanation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **(2S,4R)-1-[(2R)-2-[(1-chlorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- **(2S,4R)-1-[(2R)-2-[(1-bromocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Uniqueness
The presence of the fluorocyclopropane ring in the compound makes it unique compared to similar compounds with different halogen atoms. This fluorine atom can significantly affect the compound’s reactivity, stability, and biological activity .
Biological Activity
The compound (2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the context of inhibiting specific kinases and modulating immune responses.
This compound features several notable structural elements:
- A pyrrolidine backbone which is a common motif in pharmaceuticals.
- A fluorocyclopropanecarbonyl group , which may enhance its biological activity through increased lipophilicity or altered receptor interactions.
- Thiazole and sulfur-containing groups that could contribute to its pharmacological profile.
Research indicates that this compound may act as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), a target implicated in various diseases, including cancer and immune disorders. The inhibition of HPK1 could enhance immune responses and provide therapeutic benefits in HPK1-dependent disorders .
Inhibition of HPK1
Studies have demonstrated that compounds similar to the one effectively inhibit HPK1 activity. This inhibition can lead to:
- Enhanced T-cell activation : By modulating signaling pathways associated with immune responses.
- Potential anti-cancer effects : As HPK1 is involved in tumorigenesis, its inhibition may slow down cancer progression .
Cytotoxicity and Cell Viability
In vitro studies assessing cytotoxicity have shown that compounds with similar structures can protect astrocytes from damage induced by cytotoxic agents like pilocarpine. For instance, N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a related compound, demonstrated protective effects against oxidative stress by reducing reactive oxygen species (ROS) levels and improving mitochondrial function . This suggests that the compound may also possess neuroprotective properties.
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the effects of compounds structurally related to (2S,4R)-1 on various biological systems:
- Astrocyte Protection : A study focused on the protective effects of NMP against pilocarpine-induced injury highlighted its ability to reduce ROS accumulation and improve mitochondrial integrity. This could be relevant for understanding how the compound might influence neuronal health .
- Cancer Therapeutics : The potential application of HPK1 inhibitors in cancer therapy has been documented, emphasizing their role in enhancing T-cell responses and possibly improving outcomes in cancer patients .
Properties
Molecular Formula |
C25H31FN4O4S2 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H31FN4O4S2/c1-14-19(36-13-28-14)16-6-4-15(5-7-16)11-27-21(32)18-10-17(31)12-30(18)22(33)20(24(2,3)35)29-23(34)25(26)8-9-25/h4-7,13,17-18,20,31,35H,8-12H2,1-3H3,(H,27,32)(H,29,34)/t17-,18+,20-/m1/s1 |
InChI Key |
RCVHBJGYHDKFGZ-WSTZPKSXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)S)NC(=O)C4(CC4)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C4(CC4)F)O |
Origin of Product |
United States |
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